molecular formula C18H13FN2O4 B5184988 5-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

5-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B5184988
M. Wt: 340.3 g/mol
InChI Key: LAEANUVNTCJZRM-UHFFFAOYSA-N
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Description

5-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxyphenyl group, and a diazinane trione core

Preparation Methods

The synthesis of 5-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps. The synthetic route often starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common methods include:

    Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger compound, often using catalysts and specific reaction conditions.

    Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

    Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

When compared to similar compounds, 5-[[2-[(3-Fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione stands out due to its unique structure and properties. Similar compounds include:

    Dichloroanilines: These compounds have a similar aromatic structure but differ in their functional groups and reactivity.

    Caffeine: While structurally different, caffeine shares some similarities in its biological activity and applications.

Properties

IUPAC Name

5-[[2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O4/c19-13-6-3-4-11(8-13)10-25-15-7-2-1-5-12(15)9-14-16(22)20-18(24)21-17(14)23/h1-9H,10H2,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEANUVNTCJZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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